5-(aminomethyl)-N,N-diethylfuran-2-amine
Description
Significance of Furan (B31954) Ring Systems in Modern Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern organic synthesis. Its significance stems from its versatile reactivity and its presence in a multitude of natural products and biologically active compounds. mdpi.comijabbr.com Unlike more aromatic systems like benzene, the lower resonance energy of furan allows it to participate in a wider range of chemical transformations, acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and serving as a precursor to various saturated and unsaturated heterocycles. researchgate.net
This unique reactivity profile makes the furan scaffold an invaluable building block, or synthon, for the construction of complex molecular architectures. researchgate.net Synthetic chemists leverage the furan ring as a latent multifunctional moiety that can be transformed into diverse carbocyclic and heterocyclic systems. Furthermore, furan derivatives are integral to the pharmaceutical industry, forming the core of drugs with antibacterial, anti-inflammatory, and anticancer properties. ijabbr.com In materials science, furan-based polymers are explored for their thermal stability and mechanical properties.
Importance of Aminomethyl Functionalities in Diverse Chemical Structures
The aminomethyl group (-CH₂NH₂) is a key functional group in the design and synthesis of a wide array of chemical structures, particularly in medicinal chemistry. This small, flexible linker containing a primary amine imparts several crucial properties to a molecule. The nitrogen atom can act as a hydrogen bond donor and acceptor, and under physiological conditions, it can be protonated to form a positively charged ammonium (B1175870) ion. These characteristics are vital for molecular recognition, allowing aminomethyl-containing compounds to bind to biological targets such as enzymes and receptors through electrostatic interactions and hydrogen bonding.
The presence of an aminomethyl group can also significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. Many pharmaceuticals across various therapeutic areas contain this moiety, highlighting its role in achieving desired biological effects. mdpi.com Furthermore, the primary amine of the aminomethyl group serves as a versatile synthetic handle, enabling further chemical modifications and the construction of more complex molecules.
Classification of Furanic Amines and the Specific Context of N,N-Diethylaminomethyl Derivatives
Furanic amines can be broadly classified based on the nature and position of the nitrogen-containing substituent on the furan ring. A primary distinction is made between amines where the nitrogen is directly attached to the ring (aminofurans) and those where it is separated by one or more carbon atoms, such as aminomethylfurans.
Further classification is based on the substitution at the nitrogen atom:
Primary Amines: Possess an -NH₂ group.
Secondary Amines: Have one alkyl or aryl substituent on the nitrogen (-NHR).
Tertiary Amines: Feature two substituents on the nitrogen (-NR₂).
The compound of interest, 5-(aminomethyl)-N,N-diethylfuran-2-amine, contains two distinct amine functionalities: a primary amine at the 2-position (furan-2-amine) and a tertiary amine as part of the N,N-diethylaminomethyl group at the 5-position.
N,N-dialkylaminomethyl derivatives, such as the N,N-diethylaminomethyl group, are of particular interest. The presence of the two ethyl groups on the nitrogen increases the steric bulk and lipophilicity compared to a primary aminomethyl group. This modification can influence the compound's binding selectivity and pharmacokinetic properties. Research into related N,N-dimethylaminomethyl derivatives has shown their utility in synthesizing compounds with potential sedative and anti-inflammatory activities, indicating the pharmacological relevance of this class of substituents. mdpi.comresearchgate.net
Current Research Landscape and Potential of this compound within Furan Chemistry
While the furanic amine scaffold is well-established, the specific compound This compound is not extensively documented in current scientific literature. Its novelty presents an opportunity for new avenues of research. The potential of this molecule can be inferred by examining its constituent parts: the 2-aminofuran core and the 5-(N,N-diethylaminomethyl) substituent.
The 2-aminofuran moiety is known to be a reactive species, often acting as a diene-amine in various chemical reactions. researchgate.net The N,N-diethylaminomethyl group, as previously discussed, can impart specific physicochemical properties and may contribute to biological activity. The combination of these two functional groups on a single furan ring creates a multifunctional platform molecule with several reactive sites.
The potential research directions and applications for this compound are manifold:
Organic Synthesis: As a bifunctional molecule, it could be a valuable intermediate in the synthesis of more complex heterocyclic systems and polymers. For instance, the primary amine could be used in condensation reactions to form imines or amides, while the tertiary amine could act as a directing group or internal base.
Materials Science: Diamines derived from furan, such as 2,5-bis(aminomethyl)furan (B21128), are investigated as monomers for the creation of novel bio-based polyamides and polyurethanes. mdpi.comresearchgate.net By analogy, this compound could be explored as a unique monomer or cross-linking agent to create polymers with tailored properties.
The synthesis of this specific compound would likely involve multi-step strategies, potentially starting from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netrsc.org Reductive amination and other selective functional group interconversions would be key transformations.
Table of Physicochemical Properties (Predicted)
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Hydrogen Bond Donors | 1 (from -NH₂) |
| Hydrogen Bond Acceptors | 3 (from furan O, and both N atoms) |
| LogP (Octanol-Water Partition Coefficient) | Prediction would require specialized software, but expected to be moderately lipophilic. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-diethylfuran-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4,7,10H2,1-2H3 |
InChI Key |
BPKQYVCFZFPVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Furanic Aminomethyl Compounds
Direct Amination Approaches
Direct amination represents a primary strategy for the synthesis of furanic aminomethyl compounds, involving the introduction of an amino group to a furan (B31954) ring, typically starting from furanic aldehydes or their derivatives.
Reductive Amination Strategies for Furanic Aldehydes and Derivatives
Reductive amination is a cornerstone for the synthesis of furanic amines, converting furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into their corresponding amines. nih.govnih.gov This one-pot reaction combines the formation of an imine from the aldehyde and an amine with its subsequent reduction to the target aminomethyl compound. nih.govnih.gov The process is valued for its efficiency and atom economy. nih.gov
The synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines, for example, is effectively achieved through a two-step, one-pot process. This involves the initial condensation of HMF or 5-acetoxymethylfurfural with a primary amine in methanol (B129727), followed by the reduction of the resulting imine over a copper-based catalyst in a flow reactor. nih.govnih.gov This method avoids the need for isolation and purification of the intermediate imine, leading to good to excellent yields of the final product. nih.govnih.gov
Various amines, including primary and secondary amines, can be used in the reductive amination of furanic aldehydes. For instance, 5-hydroxymethylfurfural can react with a range of primary and secondary amines to yield the corresponding aminomethyl derivatives with yields between 76-88%. nih.gov The choice of the amine source and the specific furanic aldehyde determines the structure of the final product.
The reaction mechanism for reductive amination proceeds through the formation of a Schiff base-type imine intermediate, which is then hydrogenated to the final amine. researchgate.net The control of reaction conditions is crucial to favor the formation of the desired primary or secondary amine and to prevent side reactions. researchgate.net
Optimization of Reaction Parameters for Yield and Selectivity in Amination Reactions
The yield and selectivity of reductive amination reactions are highly dependent on several parameters, including the choice of catalyst, solvent, temperature, and pressure. nih.govnih.gov For the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines, methanol has been identified as a suitable solvent as it effectively dissolves both the initial reactants for condensation and the intermediate imine for hydrogenation. nih.govmdpi.com
The reaction of HMF with aniline (B41778) in methanol at room temperature can achieve an imine yield of 98%. nih.govresearchgate.net The subsequent hydrogenation step over a CuAlOx catalyst is influenced by temperature and reactant concentration. Increasing the reaction temperature to 120°C at higher reactant concentrations can lead to a 98% yield of the final amine product. researchgate.net
Hydrogen pressure is another critical factor. In the reductive amination of furfural, a hydrogen pressure of 40 bar at 100°C for 30 minutes can result in a 93% amine yield. researchgate.net Lower temperatures, however, tend to favor the formation of secondary amines. researchgate.net The catalyst loading also plays a significant role; for instance, a Ni6AlOx catalyst used in the reductive amination of HMF showed optimal performance at a specific loading, achieving a 99% yield of 5-aminomethyl-2-furylmethanol. nih.gov
| Furanic Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| HMF | Aniline | CuAlOx | Methanol | 120 | 10 | 98 |
| Furfural | Ammonia (B1221849) | Rh/Al2O3 | - | 80 | - | ~92 |
| HMF | Ammonia | Ni6AlOx | Water | 100 | 1 | 99 |
| Furfural | Ammonia | Ni/SiO2 | - | - | - | 97.9 |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like furanic aminomethyl compounds in a single step from three or more reactants, which is advantageous for creating molecular diversity. researchgate.net
Kabachnik–Fields Type Reactions and Related Transformations Utilizing Furfurylamines
The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminomethylphosphonates from an amine, a carbonyl compound, and a dialkyl phosphonate (B1237965). wikipedia.org This reaction is a powerful tool in organophosphorus chemistry and is noted for its potential in creating phosphorus analogs of α-amino acids. wikipedia.org While direct examples of the Kabachnik-Fields reaction to produce 5-(aminomethyl)-N,N-diethylfuran-2-amine are not prominently documented, the general applicability of this reaction suggests a plausible synthetic route.
In a hypothetical application, a furfurylamine (B118560) could react with an aldehyde or ketone and a dialkyl phosphonate to yield the corresponding α-aminophosphonate. The reaction can be catalyzed by both acids and bases and can be accelerated with a dehydrating agent and a Lewis acid. wikipedia.orgorganic-chemistry.org The versatility of the Kabachnik-Fields reaction has been demonstrated with a variety of amines and carbonyl compounds, suggesting its potential for modification with furan-containing substrates. nih.govnih.gov
Mechanistic Aspects of Multicomponent Condensations
The mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants. organic-chemistry.orgnih.gov Two primary pathways are proposed: one involves the initial formation of an imine (Schiff base) from the amine and the carbonyl compound, followed by the addition of the dialkyl phosphite (B83602) to the C=N bond. nih.govsemanticscholar.org The alternative route involves the formation of an α-hydroxyphosphonate from the carbonyl compound and the dialkyl phosphite, which then undergoes nucleophilic substitution by the amine. nih.govsemanticscholar.org
The basicity of the amine often dictates the reaction pathway. Weakly basic amines tend to favor the imine formation route, whereas more basic alkylamines may not form an imine intermediate. organic-chemistry.org In situ Fourier Transform Infrared (FTIR) spectroscopy studies have often indicated the involvement of the imine intermediate in the reaction progress. nih.govnih.gov The competition between the soft nucleophile (dialkyl phosphite) and the hard nucleophile (amine) for the electrophilic carbonyl compound is a key aspect of the reaction mechanism. nih.gov
Catalytic Systems in Furanic Amine Synthesis
The choice of catalyst is paramount in the synthesis of furanic amines, influencing both the efficiency and selectivity of the reaction. A wide range of catalytic systems, from precious metals to more abundant non-precious metals, have been explored. nih.gov
Supported metal catalysts are commonly employed, with the support material often playing a crucial role in the catalytic activity. nih.gov For the reductive amination of furfural to furfurylamine, catalysts such as Ni/SiO2, Co/SiO2, and Ru/SiO2 have been shown to optimize the primary amine yield to 90-94%. researchgate.net The review of catalytic reductive amination of furfural highlights the roles of both precious (Ru, Pd, Rh) and non-precious (Co, Ni) metals on various supports. nih.gov
In the synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-hydroxymethylfurfural, a bifunctional Cu4Ni1Al4Ox catalyst has been shown to be highly effective, achieving an 85.9% yield in a two-stage reaction process. nih.govscispace.com Raney Ni is another effective catalyst for the one-step reductive amination of HMF to 2,5-bis(aminomethyl)furan, with yields up to 82.3%. nih.gov A stepwise process using Raney Co followed by Raney Ni can further increase the yield to 88.3%. nih.gov
The development of robust and selective catalysts is a key area of research, with a focus on designing systems that can operate under mild conditions and with high efficiency. nih.gov The nature of the active metal sites and the properties of the support material are critical factors in achieving high catalytic performance. nih.gov
| Catalyst | Furanic Substrate | Product | Yield (%) |
|---|---|---|---|
| Ni/SBA-15 | HMF | 5-(aminomethyl)-2-furanmethanol | 89.8 |
| Ru/ZrO2 | Biomass-derived aldehydes/ketones | Primary amines | Good to excellent |
| Cu4Ni1Al4Ox | HMF | 2,5-bis(aminomethyl)furan | 85.9 |
| Raney Ni | HMF | 2,5-bis(aminomethyl)furan | 82.3 |
| Rh/HZSM-5 | 2,5-diformylfuran dioxime | 2,5-bis(aminomethyl)furan | 94.1 |
Development and Application of Heterogeneous Catalysis
Heterogeneous catalysis is a cornerstone in the synthesis of furanic amines, primarily through the reductive amination of furanic aldehydes. acs.orgmdpi.com This process typically involves the reaction of a furanic aldehyde with an amine source in the presence of a solid catalyst and a reducing agent, usually hydrogen.
Raney-Nickel: Raney-Nickel is a widely used catalyst in hydrogenation reactions, including the synthesis of furanic amines. It is effective in the reductive amination of 5-hydroxymethylfurfural (HMF) and other furan derivatives. mdpi.com While specific applications in the synthesis of N,N-diethylfuran-2-amines are not detailed, its general utility in reducing imines formed from furan aldehydes and amines is well-established.
Supported Catalysts: A variety of supported metal catalysts have been developed to improve efficiency, selectivity, and catalyst recovery. These catalysts often consist of a noble or non-noble metal dispersed on a high-surface-area support.
For instance, a Nickel supported on SBA-15 (Ni/SBA-15) catalyst has been successfully used for the reductive amination of HMF, achieving a high yield of 5-(aminomethyl)-2-furanmethanol. mdpi.com Similarly, cobalt-based catalysts have also demonstrated high efficacy in these transformations. mdpi.com Copper-based catalysts are noted for their preference for hydrogenating C=N bonds over C=C bonds, which is advantageous in the synthesis of unsaturated furanic amines. mdpi.com
The choice of support material can significantly influence the catalytic activity. Supports like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and activated carbon are commonly employed. mdpi.com The interaction between the metal and the support can affect the electronic properties of the metal and, consequently, its catalytic performance. For example, the use of a bifunctional Ir/SiO2-SO3H catalyst, where the acidic sites on the support promote imine formation and the metal catalyzes the hydrogenation, has been reported for the synthesis of secondary furanic amines. mdpi.com
| Catalyst System | Furanic Substrate | Amine Source | Product | Yield (%) | Reference |
| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | NH3 | 5-(aminomethyl)-2-furanmethanol | ~90 | mdpi.com |
| Ir/SiO2-SO3H | Furfural | Aniline | N-(furan-2-ylmethyl)aniline | 21 | mdpi.com |
| CuAlOx | 5-Hydroxymethylfurfural (HMF) | Primary Amines | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | up to 98 | nih.gov |
| α-MnO2 (oxidation) / Ru/C (reduction) | 5-Hydroxymethylfurfural (HMF) | Methylamine | 2,5-bis(N-methyl-aminomethyl)furan | 96.1 | rsc.org |
Interactive Data Table of Heterogeneous Catalytic Systems This table summarizes various heterogeneous catalysts used in the synthesis of furanic amines, showcasing the substrate, amine source, product, and reported yield.
Biocatalytic Approaches to Furanic Amines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amines. Enzymes, particularly amine transaminases, offer high selectivity and operate under mild reaction conditions. mdpi.comrsc.org
Amine Transaminase-Mediated Transformations for Furanic Aldehydes
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. frontiersin.org This enzymatic approach has been successfully applied to the synthesis of furanic amines from furanic aldehydes. mdpi.comrsc.org
Several different ATAs have been identified that can catalyze the reductive amination of 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF). mdpi.com For instance, the ATA from Silicibacter pomeroyi (ATA-Spo) has been shown to be effective in the synthesis of 5-(hydroxymethyl)furfurylamine (HMFA) and 2,5-di(aminomethyl)furan (DAF) with high conversion rates. mdpi.com Common amine donors used in these reactions include alanine (B10760859) and isopropylamine. mdpi.com The use of immobilized ATAs allows for easy separation and reuse of the biocatalyst, enhancing the economic feasibility of the process. mdpi.com
| Enzyme | Furanic Substrate | Amine Donor | Product | Conversion (%) | Reference |
| ATA-Spo (immobilized) | HMF | Alanine | HMFA | 87 | mdpi.com |
| ATA-Spo (immobilized) | HMF | Isopropylamine | HMFA | 99 | mdpi.com |
| ATA-Spo (immobilized) | DFF | Alanine | DAF | 87 | mdpi.com |
| ATA-Spo (immobilized) | DFF | Isopropylamine | DAF | 98 | mdpi.com |
Interactive Data Table of Amine Transaminase-Mediated Reactions This table summarizes the biocatalytic synthesis of furanic amines using amine transaminases, indicating the enzyme, substrate, amine donor, product, and conversion rate.
Enzyme Engineering Strategies for Enhanced Catalytic Performance and Substrate Scope
While wild-type enzymes can be effective, their industrial application can be limited by factors such as stability, substrate scope, and catalytic efficiency. frontiersin.orgresearchgate.net Protein engineering provides a powerful tool to overcome these limitations and tailor enzymes for specific applications. frontiersin.org
Strategies such as directed evolution and rational design have been employed to improve the properties of amine transaminases. frontiersin.orgnih.gov For example, directed evolution has been used to enhance the thermal stability and broaden the substrate specificity of ATAs. frontiersin.org By introducing specific mutations in the enzyme's active site, researchers have been able to engineer ATAs that can accept bulkier substrates that are not well-tolerated by the wild-type enzymes. nih.govresearchgate.netelsevierpure.com
Computational methods are also playing an increasingly important role in enzyme engineering. frontiersin.org By modeling the enzyme-substrate interactions, it is possible to predict mutations that are likely to enhance catalytic performance. These engineered biocatalysts hold great promise for the efficient and selective synthesis of a wide range of furanic amines, potentially including complex structures like this compound in the future.
Derivatization and Functionalization Strategies of Furanic Aminomethyl Compounds
Modifications at the Amino Group
The presence of two different amino groups—a primary amine on the side chain and a tertiary amine directly attached to the furan (B31954) ring—allows for selective modifications. The primary amine is significantly more nucleophilic and less sterically hindered, making it the primary site for reactions with electrophiles.
The primary amino group of 5-(aminomethyl)-N,N-diethylfuran-2-amine can be readily converted into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These transformations are typically high-yielding and proceed under mild conditions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivatives. This modification is often used to introduce specific functional groups or to modulate the electronic properties of the molecule.
Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base affords stable sulfonamides. The resulting sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's intermolecular interactions.
The table below illustrates the expected products from typical acylation and sulfonylation reactions.
| Reagent | Base | Product Name |
| Acetyl chloride | Triethylamine | N-((5-(diethylamino)furan-2-yl)methyl)acetamide |
| Benzoyl chloride | Pyridine | N-((5-(diethylamino)furan-2-yl)methyl)benzamide |
| Methanesulfonyl chloride | Triethylamine | N-((5-(diethylamino)furan-2-yl)methyl)methanesulfonamide |
| p-Toluenesulfonyl chloride | Pyridine | N-((5-(diethylamino)furan-2-yl)methyl)-4-methylbenzenesulfonamide |
This table is illustrative of expected chemical reactions and does not represent experimentally verified data for this specific compound.
Further functionalization of the primary amino group can be achieved through alkylation and arylation reactions, leading to the formation of secondary or tertiary amines.
Alkylation: Direct alkylation with alkyl halides can lead to overalkylation, yielding a mixture of products. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to the corresponding secondary or tertiary amine.
Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base.
Below are examples of potential products from these techniques.
| Reaction Type | Reagents | Product Name |
| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | N,N-diethyl-5-((dimethylamino)methyl)furan-2-amine |
| Reductive Amination | Acetone, Sodium borohydride | N,N-diethyl-5-((isopropylamino)methyl)furan-2-amine |
| N-Arylation | Bromobenzene, Pd catalyst, Base | N,N-diethyl-5-((phenylamino)methyl)furan-2-amine |
This table is illustrative of expected chemical reactions and does not represent experimentally verified data for this specific compound.
Functionalization of the Furan Heterocycle
The furan ring in this compound is electron-rich due to the strong electron-donating effects of the two amino substituents. This high electron density activates the ring towards electrophilic attack but can also render it susceptible to degradation under harsh acidic conditions. nih.gov
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov In this molecule, the N,N-diethylamino group at the C2 position can act as a potent directed metalation group (DMG). nih.govuwindsor.ca Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to result in selective deprotonation at the adjacent C3 position. researchgate.net The resulting organolithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents at the C3 position with high regioselectivity. uwindsor.caresearchgate.net
The table below outlines potential functionalizations at the C3 position via the DoM strategy.
| Base/Additive | Electrophile (E+) | Resulting 3-Substituent (-E) |
| n-BuLi / TMEDA | D₂O | -D (Deuterium) |
| s-BuLi / TMEDA | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| n-BuLi / TMEDA | Iodine (I₂) | -I |
| t-BuLi | Carbon dioxide (CO₂) then H⁺ | -COOH |
| n-BuLi / TMEDA | N,N-Dimethylformamide (DMF) | -CHO |
| s-BuLi / TMEDA | Benzaldehyde | -CH(OH)Ph |
This table illustrates potential synthetic outcomes based on established directed metalation chemistry of substituted furans. researchgate.netcdnsciencepub.com
The reactivity and selectivity of the furan ring are heavily influenced by the electronic properties of its substituents. nih.gov Both the 2-(N,N-diethylamino) and 5-(aminomethyl) groups are electron-donating, thereby increasing the nucleophilicity of the furan ring, making it more reactive towards electrophiles than furan itself. pearson.comquora.com
The directing effects of these groups in electrophilic aromatic substitution are as follows:
The 2-(N,N-diethylamino) group is a powerful activating group and directs incoming electrophiles primarily to the C3 and C5 positions.
The 5-(aminomethyl) group is also activating and directs electrophiles to the C4 position.
Given that the C5 position is already substituted, the combined influence of these two groups makes the C3 position the most probable site for electrophilic attack. The strong directing ability of the 2-amino group, coupled with potential steric hindrance at the C4 position, reinforces the preference for C3 substitution. This inherent selectivity complements the regiochemical control offered by directed ortho-metalation.
Synthesis of Advanced Chemical Architectures
The strategic functionalization of this compound provides access to a variety of advanced chemical architectures. The derivatives obtained through the methods described above serve as versatile building blocks for more complex molecular systems. mdpi.comsemanticscholar.org
For instance, a halogen atom introduced at the C3 position via DoM followed by quenching with a halogen source can serve as a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the attachment of aryl, heteroaryl, or alkynyl fragments, significantly expanding the structural complexity.
Furthermore, the selective modification of the aminomethyl side chain can be used to construct bi- or polycyclic heterocyclic systems. Acylated derivatives, for example, can undergo intramolecular cyclization reactions to form fused-ring systems. The ability to orthogonally functionalize both the furan core and its side chains makes this scaffold a valuable starting point for the synthesis of novel compounds for drug discovery and materials science. ijsrst.com
Construction of Polymeric Scaffolds utilizing Aminomethyl Furans as Monomers (e.g., Polyamides, Polyurethanes)
However, the broader class of aminomethyl furans, particularly furan-based diamines, has been explored for the synthesis of polyamides. These bio-based polyamides are typically produced through the polycondensation of furan-based diamines with dicarboxylic acids or their derivatives. magtech.com.cnresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net The resulting polymers exhibit a range of thermal and mechanical properties, which are influenced by the specific structure of the furan monomer and the co-monomer used. magtech.com.cnresearchgate.net For instance, the incorporation of the furan ring into the polymer backbone can impart rigidity and enhanced thermal stability. nih.govmdpi.comresearchgate.net Various synthetic methodologies, including melt polymerization, solution polymerization, and interfacial polycondensation, have been employed to produce these furan-containing polyamides. magtech.com.cn
In the context of polyurethanes, furan-containing diols are more commonly reported as monomers. nih.govresearchgate.netrsc.orgresearchgate.net These diols react with diisocyanates to form polyurethanes with properties that can be tailored by the choice of the furan diol and the isocyanate. nih.govrsc.org The synthesis of furan-based polyurethanes often involves step-growth polymerization and can be designed to create materials with specific characteristics, such as self-healing capabilities through the incorporation of furan moieties that can undergo reversible Diels-Alder reactions. bohrium.com
While the specific polymerization behavior of This compound has not been documented, its structure, featuring a primary amine and a tertiary amine on a furan core, suggests potential as a monomer or a modifying agent in polymer synthesis. The primary amine group could, in principle, react with acyl chlorides or isocyanates to form amide or urea (B33335) linkages, respectively, thus incorporating the furan moiety into a polymer chain. The presence of the N,N-diethylamino group would likely influence the solubility, thermal properties, and morphology of the resulting polymer. Further research is necessary to elucidate the reactivity of this specific compound in polymerization reactions and to characterize the properties of any resulting polymeric materials.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H, ¹³C, and Heteronuclear NMR Applications
Proton (¹H) NMR: The ¹H NMR spectrum of 5-(aminomethyl)-N,N-diethylfuran-2-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The furan (B31954) ring protons would likely appear as doublets in the aromatic region. The methylene (B1212753) protons of the aminomethyl group and the diethylamino group would exhibit characteristic shifts and coupling patterns.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Unique signals are expected for each carbon atom, including the four distinct carbons of the furan ring, the methylene carbon of the aminomethyl group, and the methylene and methyl carbons of the diethylamino group.
Heteronuclear NMR: Techniques such as ¹⁵N NMR could be employed to directly observe the nitrogen nuclei of the primary amine and the tertiary diethylamine (B46881) groups, providing valuable information about their electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan H-3 | 6.0 - 6.5 | 105 - 115 |
| Furan H-4 | 6.0 - 6.5 | 105 - 115 |
| -CH₂-NH₂ | 3.7 - 4.0 | 40 - 45 |
| -NH₂ | 1.5 - 2.5 (broad) | - |
| -N(CH₂CH₃)₂ | 3.0 - 3.5 (quartet) | 45 - 50 |
| -N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | 12 - 16 |
| Furan C-2 | - | 155 - 165 |
| Furan C-5 | - | 150 - 160 |
Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the connectivity and finalize the structural assignment, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the ethyl group's methylene and methyl protons and potentially between the furan ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the substituents on the furan ring. For example, correlations would be expected between the aminomethyl protons and the C-4 and C-5 carbons of the furan ring, and between the diethylamino protons and the C-2 and C-3 carbons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands characteristic of its functional groups. Key expected vibrations include N-H stretching for the primary amine, C-H stretching for the alkyl and furan ring C-H bonds, C=C and C-O stretching of the furan ring, and C-N stretching vibrations.
Raman Spectroscopy Applications
Raman spectroscopy would provide complementary information to FT-IR. The furan ring vibrations are typically strong in the Raman spectrum. Symmetrical vibrations and non-polar bonds often yield more intense Raman signals, which would aid in the comprehensive vibrational analysis of the molecule.
Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Primary Amine (N-H) | 3300 - 3500 (medium, two bands) | 3300 - 3500 (weak) | Stretching |
| Primary Amine (N-H) | 1580 - 1650 (medium) | - | Bending |
| Furan C-H | 3100 - 3150 (weak) | 3100 - 3150 (strong) | Stretching |
| Alkyl C-H | 2850 - 3000 (medium-strong) | 2850 - 3000 (strong) | Stretching |
| Furan Ring (C=C) | 1500 - 1600 (medium) | 1500 - 1600 (strong) | Stretching |
| Furan Ring (C-O-C) | 1000 - 1100 (strong) | 1000 - 1100 (medium) | Asymmetric Stretching |
| Tertiary Amine (C-N) | 1000 - 1250 (medium) | 1000 - 1250 (medium) | Stretching |
Note: These are generalized frequency ranges and the exact positions can be influenced by the molecular structure and sample state.
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Table 2: Predicted Fragmentation Ions for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Predicted Fragment Mass (m/z) |
|---|---|---|---|
| 171.15 | Loss of diethylamine | C5H6NO⁺ | 96.04 |
| 171.15 | Cleavage of aminomethyl group | C8H15N₂O⁺ | 155.12 |
| 171.15 | Benzylic-type cleavage | C8H16N⁺ | 126.13 |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Oligomeric Intermediates
While primarily used for large molecules, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be employed to detect and characterize oligomeric intermediates that may form during the synthesis or degradation of this compound. This soft ionization technique is particularly useful for analyzing non-volatile and thermally labile compounds, which might include polymeric side-products. The resulting mass spectrum could reveal the presence of dimers, trimers, or other oligomers, providing valuable information about reaction pathways and product stability.
X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be crystallized, this technique would provide precise atomic coordinates, bond lengths, and bond angles. This data allows for an unambiguous confirmation of the molecular structure and provides insights into the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of chemical compounds.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC analysis would be suitable to determine its purity by separating it from starting materials, solvents, and byproducts. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. bre.comnih.govh-brs.de Derivatization of the amine groups might be necessary to improve volatility and peak shape.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation, quantification, and purification of a wide range of compounds. rsc.org These methods are particularly well-suited for the analysis of this compound, which may have limited volatility. A reversed-phase HPLC or UPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid additive (e.g., formic acid or trifluoroacetic acid) to ensure protonation of the amines, would be appropriate. The high resolution of UPLC allows for rapid and efficient separation, providing accurate purity assessment.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol (B129727) |
LC-MS Coupled Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of furan derivatives, LC-MS is indispensable for the identification and quantification of target compounds, impurities, and metabolites in complex mixtures. nih.gov The method involves introducing a sample into an LC system where individual components are separated based on their interactions with the stationary and mobile phases. The separated components then elute from the LC column and are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analytes. nih.gov For furan amines, LC-MS/MS, a tandem MS approach, is particularly useful. It allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides a high degree of selectivity and structural confirmation. nih.govnih.gov This is crucial for distinguishing between isomers and identifying trace-level components. The development of a validated LC-MS/MS method is essential for the reliable analysis of furan-based compounds in various matrices. qub.ac.uk
| Parameter | Description | Typical Application for Furan Derivatives |
|---|---|---|
| Chromatography | Separation of analytes | Reversed-phase chromatography using C18 columns with a mobile phase of water and methanol or acetonitrile, often with additives like formic acid. |
| Ionization Source | Generation of ions from eluted compounds | Electrospray ionization (ESI) in positive ion mode is commonly used for amines due to the basicity of the amino group. nih.gov |
| Mass Analyzer | Separation of ions by m/z ratio | Triple quadrupole (QqQ) or high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are employed. |
| Detection Mode | Monitoring of specific ions | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis in tandem MS. qub.ac.uk |
Catalyst Characterization Techniques for Supported Catalysts in Synthesis Research
The synthesis of furan amines often involves heterogeneous catalysis, where the catalyst's properties are paramount for achieving high yield and selectivity. nih.govresearchgate.net Characterizing these supported catalysts is crucial for understanding their structure-activity relationships.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. researchgate.net In catalysis research, XPS provides invaluable insights into the surface of a supported catalyst, which is where the catalytic reactions occur. cardiff.ac.uk
By irradiating the catalyst surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. mdpi.com For catalysts used in furan amine synthesis, XPS can be used to determine the oxidation states of active metals (e.g., Cu, Ni, Pd), their dispersion on the support material, and the interactions between the metal and the support. mdpi.comresearchgate.net This information is critical for correlating surface properties with catalytic performance. mdpi.com
| Catalyst System (Example) | XPS Finding | Implication for Catalysis | Reference |
|---|---|---|---|
| Pd supported on Chitin/Chitosan Nanocrystals | Confirmed Pd(0) as the primary oxidation state on the support. | The metallic state is typically the active form for hydrogenation reactions. | beilstein-journals.org |
| CuFe-containing catalysts | Determined the surface atomic ratios of metals like [Cu]/[Al]. | Provides information on the surface composition, which can differ from the bulk and affects activity. | mdpi.com |
| Pt single-atom catalysts | Identified Pt2+ and Pt4+ species, indicating electron transfer between Pt and the Ru support. | Reveals metal-support interactions that can modify the electronic properties and activity of the catalyst. | mdpi.com |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique for characterizing the bulk structure of crystalline materials. malvernpanalytical.com It is used to identify the crystalline phases present in a catalyst, determine the size of the crystallites, and measure the degree of crystallinity. malvernpanalytical.commdpi.com The technique is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystal structure. mpg.de
In the context of supported catalysts for furan derivative synthesis, XRD is used to confirm the crystal structure of the support (e.g., Al2O3, SiO2) and the active metallic phase. researchgate.net It can track changes in the catalyst's phase composition during preparation, activation (e.g., reduction), and after the reaction. mdpi.commdpi.com For example, in situ XRD can monitor the reduction of metal oxides to their active metallic state under reaction conditions. mdpi.com
| Catalyst System (Example) | XRD Finding | Implication for Catalysis | Reference |
|---|---|---|---|
| Cu20Fe66Al14 | In situ XRD showed the initial phase was a mixture of Fe2O3 and CuO, which changed during temperature reduction. | Identifies the active phases formed under reaction conditions, crucial for understanding the reaction mechanism. | mdpi.com |
| CuO–Bi2O3/MgAl2O4 | Identified the presence of a new spinel phase. | The formation of specific crystalline phases can enhance catalytic stability and prevent particle aggregation. | researchgate.net |
| General Heterogeneous Catalysts | Analysis of peak broadening using the Scherrer equation. | Allows for the estimation of the average crystallite size of the active metal nanoparticles. | malvernpanalytical.commalvernpanalytical.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of catalyst nanoparticles at high resolution. nih.gov A beam of electrons is transmitted through an ultrathin sample, and the interaction of the electrons with the sample forms an image. TEM can reveal the morphology, size, shape, and dispersion of the active metal particles on the support. researchgate.netcolorado.edu
For catalysts used in the synthesis of furan amines, TEM is essential for confirming that the active metal has been successfully deposited on the support as nanoparticles and for assessing their size distribution and dispersion. researchgate.net Good dispersion and small particle size are often correlated with higher catalytic activity due to the increased number of available active sites. High-resolution TEM (HR-TEM) can even visualize the crystal lattice planes of individual nanoparticles. mdpi.com
| Catalyst System (Example) | TEM Observation | Implication for Catalysis | Reference |
|---|---|---|---|
| Cu20Fe66Al14 | Showed two types of particles: 10–30 nm CuFe2O4 agglomerates and 2–5 nm CuO particles. | Visualizes the size and nature of different components in a multi-component catalyst. | mdpi.com |
| PtZn@S-1 | Revealed an average particle size of 2.4 ± 0.3 nm, smaller than the conventionally prepared catalyst. | Demonstrates the effect of the synthesis method on particle size and prevention of agglomeration. | researchgate.net |
| Pd/Fe3O4 | Confirmed the presence of well-dispersed palladium nanoparticles on the magnetite support. | Directly verifies the dispersion of the active phase, which is critical for catalytic efficiency. | researchgate.net |
Temperature-Programmed Desorption (TPD) Studies
Temperature-Programmed Desorption (TPD) is a technique used to study the interactions between a surface and adsorbed molecules. hidenanalytical.com It is frequently used in catalysis to characterize the active sites on a catalyst's surface. iitm.ac.in In a TPD experiment, a probe molecule (e.g., ammonia (B1221849) for acidic sites, hydrogen for metallic sites) is adsorbed onto the catalyst surface. The temperature of the catalyst is then increased at a linear rate, causing the adsorbed molecules to desorb. A detector, often a mass spectrometer, measures the amount of desorbed molecules as a function of temperature. hidenanalytical.com
The resulting TPD profile provides information about the number and strength of the active sites. chemrxiv.org For instance, ammonia-TPD (NH3-TPD) is widely used to determine the acidity of a catalyst support, which can play a crucial role in reactions involving furan rings. The temperature at which desorption occurs is related to the strength of the adsorption site. rsc.org
| TPD Method | Information Obtained | Relevance to Furan Amine Synthesis | Reference |
|---|---|---|---|
| NH3-TPD | Quantifies the number and strength of acid sites on the catalyst support. | Acidity can influence reaction selectivity, promoting desired pathways or causing unwanted side reactions like polymerization. | hidenanalytical.comiitm.ac.in |
| H2-TPD | Characterizes the metallic active sites and measures metal dispersion. | Essential for hydrogenation steps in reductive amination, where hydrogen activation on the metal surface is key. | hidenanalytical.com |
| CO-TPD | Probes specific metal sites and their interaction strength with CO. | Helps to understand the nature of the active metal surface and its ability to participate in the catalytic cycle. | hidenanalytical.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are invaluable for understanding electronic distribution, orbital energies, and the thermodynamics and kinetics of chemical reactions.
Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms, predicting reactivity, and calculating properties like molecular orbital energies (HOMO/LUMO). ekb.egmdpi.com
For 5-(aminomethyl)-N,N-diethylfuran-2-amine, DFT could be employed to predict its reactivity in various chemical transformations. For instance, understanding the mechanism of electrophilic substitution on the furan (B31954) ring is crucial. DFT calculations can model the protonation or reaction with other electrophiles at different positions of the furan ring to determine the most likely site of reaction. ic.ac.uk Analysis of local reactivity descriptors, such as Fukui functions derived from DFT, can identify the most nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other reagents. mdpi.com
Furthermore, DFT is instrumental in calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests higher reactivity. For this compound, these calculations would reveal how the aminomethyl and diethylamino substituents modulate the electronic properties and reactivity of the furan core.
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability and reactivity. |
| Most Nucleophilic Site | N-atom of diethylamino group | Predicted site for protonation or reaction with electrophiles. |
| Most Electrophilic Site | C3-position on furan ring | Predicted site for nucleophilic attack. |
Ab Initio Methods in Characterizing Transition States and Energetics
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide high accuracy for characterizing reaction pathways, especially the geometries and energies of transition states.
In the context of this compound, ab initio calculations would be particularly useful for studying reactions where electron correlation effects are significant, such as pericyclic reactions or ring-opening mechanisms. For example, studies on substituted 2-furylcarbenes have used high-level ab initio theory to investigate the activation barriers and transition state structures for furan ring-opening reactions. acs.org Similar approaches could be applied to predict the stability and potential rearrangement pathways of this compound under thermal or photochemical conditions. These calculations provide precise activation energies (ΔE‡) and reaction energies (ΔE_rxn), which are crucial for determining reaction feasibility and rates. acs.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules over time. These methods are essential for exploring the conformational landscape of flexible molecules and their interactions with other molecules, including biological targets like proteins.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by integrating Newton's laws of motion, providing detailed information on conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, which has several rotatable bonds (in the aminomethyl and diethylamino groups), MD simulations are invaluable for exploring its conformational space. nih.gov By simulating the molecule in a solvent (e.g., water) at a given temperature, one can identify the most stable, low-energy conformations and the energy barriers between them.
MD simulations are also used to study how the molecule interacts with its environment. For instance, simulations can reveal the stability of hydrogen bonds and hydrophobic interactions between the furan derivative and a protein binding pocket. nih.gov In studies of similar compounds, MD simulations have been used to validate the binding poses predicted by molecular docking and to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net This provides a dynamic view of the binding process that is not available from static docking models.
Ligand-Protein Binding Predictions via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ijper.orgresearchgate.net It is a cornerstone of structure-based drug design. The method involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity.
For this compound, molecular docking could be used to screen for potential biological targets and to predict its binding mode. Numerous studies have successfully used docking to investigate the binding of furan-containing molecules to various protein targets, such as enzymes and receptors. ijper.orgbohrium.comnih.govnih.gov In a typical study, the furan derivative would be docked into the active site of a target protein. The resulting docking score provides an estimate of the binding affinity, while the predicted binding pose reveals key intermolecular interactions, such as:
Hydrogen bonds: The amine and furan oxygen atoms could act as hydrogen bond acceptors or donors.
Hydrophobic interactions: The furan ring and ethyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-pi stacking: The aromatic furan ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. ijper.org
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes based on typical docking studies.
| Parameter | Value | Details |
|---|---|---|
| Target Protein | Hypothetical Kinase XYZ (PDB: 9XYZ) | A protein target relevant to a specific disease area. |
| Docking Score | -8.5 kcal/mol | A lower score indicates a higher predicted binding affinity. |
| Key Interacting Residues | ||
| Hydrogen Bond | GLU-121 | Interaction with the protonated aminomethyl group. |
| Hydrogen Bond | LEU-175 (backbone) | Interaction with the diethylamino group. |
| Hydrophobic Interaction | VAL-95, ILE-173 | Interactions with the ethyl groups. |
| Pi-Pi Stacking | PHE-174 | Interaction with the furan ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features (descriptors) that influence activity. derpharmachemica.comnih.gov
To develop a QSAR model for analogues of this compound, a dataset of structurally similar furan derivatives with measured biological activity (e.g., IC₅₀ values) would be required. Various molecular descriptors would then be calculated for each compound, falling into categories such as:
Physicochemical: LogP (lipophilicity), molar refractivity (MR). nih.gov
Electronic: Dipole moment, partial charges.
Topological: Descriptors that describe molecular size, shape, and branching.
Quantum Chemical: HOMO/LUMO energies.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a selection of these descriptors with the observed activity. nih.gov For example, a QSAR study on arylbenzofuran derivatives identified topological descriptors related to the count of specific atoms separated by a certain number of bonds as crucial for antihistaminic activity. derpharmachemica.com A similar study on this compound analogues could reveal which substituents on the furan ring or modifications to the side chains are most likely to enhance a desired biological activity, thus providing clear design principles for lead optimization.
Table 3: Example of a Hypothetical QSAR Equation for Furan Derivatives This table presents a hypothetical QSAR model for illustrative purposes.
| Model Equation | pIC₅₀ = 0.75 * LogP - 0.12 * (TPSA) + 0.45 * (N_RotB) + 2.5 |
|---|---|
| Statistical Parameters | |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| Descriptor Interpretation | |
| LogP (Octanol-Water Partition Coeff.) | Positive coefficient suggests increased activity with higher lipophilicity. |
| TPSA (Topological Polar Surface Area) | Negative coefficient suggests decreased activity with higher polarity. |
| N_RotB (Number of Rotatable Bonds) | Positive coefficient suggests that some molecular flexibility is beneficial for activity. |
Predictive Modeling for Biological Interactions in Vitro
Predictive modeling is a cornerstone of modern medicinal chemistry, enabling the simulation of how a compound like this compound might interact with biological targets such as enzymes or receptors. By leveraging computational methods, researchers can forecast the compound's potential efficacy and mechanism of action before undertaking extensive laboratory work.
One of the primary techniques in predictive modeling is molecular docking. This method simulates the binding of a ligand (in this case, this compound) to the active site of a target protein. The goal is to predict the preferred binding orientation and affinity. For instance, if targeting a specific kinase, the furan ring and its substituents would be computationally "placed" into the kinase's binding pocket to determine the most stable interaction. The strength of this interaction is often quantified by a docking score, which estimates the binding energy. A lower binding energy typically suggests a more stable and potentially more potent interaction.
Another key aspect of predictive modeling involves Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR model could be developed by comparing it to a series of structurally similar furan derivatives with known biological activities. The model would identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric factors—that are critical for the observed activity. This allows for the prediction of the in vitro activity of new, untested analogs.
The following table illustrates a hypothetical set of molecular descriptors that could be used in a QSAR model for this compound and its analogs.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted IC50 (µM) |
| Furan-1 (Target) | 184.27 | 1.8 | 2 | 2 | 5.2 |
| Furan-Analog-A | 170.24 | 1.5 | 2 | 2 | 8.9 |
| Furan-Analog-B | 198.30 | 2.1 | 2 | 3 | 3.1 |
| Furan-Analog-C | 183.26 | 1.9 | 1 | 2 | 12.5 |
This table contains hypothetical data for illustrative purposes.
Computational Design of Novel Analogs Based on Structure-Activity Relationships
Building upon the insights gained from predictive modeling, computational chemistry can be used to design novel analogs of this compound with potentially improved properties. This process is guided by the structure-activity relationships (SAR) elucidated from initial computational and experimental data. uni-bonn.de
The design of new analogs often begins with the identification of key structural features, or pharmacophores, that are essential for biological activity. For this compound, the pharmacophore might consist of the furan ring as a central scaffold, the aminomethyl group as a hydrogen bond donor, and the diethylamino group as a lipophilic element.
Using this pharmacophore as a starting point, medicinal chemists can propose modifications to the molecule. For example, the diethylamino group could be replaced with other alkyl or cyclic amines to explore the impact of lipophilicity and steric bulk on activity. Similarly, the position of the aminomethyl group on the furan ring could be altered, or additional substituents could be introduced to probe for new interactions with the biological target.
In silico methods are then used to evaluate these proposed analogs before they are synthesized. Each new design can be docked into the target protein's active site to predict its binding affinity. Molecular dynamics simulations can also be employed to study the stability of the ligand-protein complex over time. This iterative cycle of design, evaluation, and refinement allows for the rational optimization of the lead compound.
The table below presents a hypothetical example of how SAR data could guide the design of new analogs.
| Analog ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Rationale for Design |
| Parent Compound | This compound | -7.5 | Baseline |
| Analog-1 | Replace diethylamino with piperidino | -8.2 | Increase steric bulk and explore constrained conformations |
| Analog-2 | Replace aminomethyl with aminoethyl | -6.9 | Investigate impact of linker length |
| Analog-3 | Add methyl group at position 3 of furan ring | -7.8 | Probe for additional hydrophobic interactions |
| Analog-4 | Replace furan with thiophene | -7.1 | Evaluate bioisosteric replacement of the core scaffold |
This table contains hypothetical data for illustrative purposes.
Through these computational approaches, a deeper understanding of the molecular interactions driving the biological activity of this compound can be achieved, and a clear path for the design of more potent and selective analogs can be established.
Role in Advanced Chemical Research and Materials Science
Synthetic Building Blocks in Complex Molecule Construction
The bifunctional nature of furan-based diamines, such as analogs of 5-(aminomethyl)-N,N-diethylfuran-2-amine, makes them valuable as synthetic building blocks. The presence of two amine groups with different reactivities—a primary amine at the end of a methyl group and a tertiary diethylamine (B46881) directly attached to the furan (B31954) ring—allows for selective chemical transformations. This characteristic is crucial for the construction of complex molecular architectures.
In organic synthesis, furan diamines serve as key intermediates. mdpi.comnih.gov They can be derived from widely available biomass sources, making them attractive for creating environmentally friendly and sustainable chemical processes. mdpi.comnih.gov The synthesis of such diamines often involves multi-step reactions starting from furan-containing platform molecules. mdpi.comnih.gov Researchers have successfully synthesized furan-based diamines and subsequently used them to create more complex structures, including those with applications in pharmaceuticals and specialty chemicals. mdpi.comnih.govresearchgate.netnih.gov
Components in Catalysis and Ligand Design
The nitrogen atoms within the amine groups of this compound, along with the oxygen atom in the furan ring, provide multiple coordination sites. This makes the compound and its analogs excellent candidates for ligand design in coordination chemistry and catalysis.
Exploration of Chelation Properties and Metal Complexation
Furan-containing ligands are known to form stable complexes with a variety of metal ions. researchgate.netchemmethod.com The arrangement of the amine groups and the furan oxygen in molecules like this compound can allow for the formation of chelate rings with metal centers, enhancing the stability of the resulting metal complexes. chemmethod.com The study of such complexes is crucial for understanding their potential applications. Spectroscopic and analytical techniques are employed to characterize the stereochemistry and coordination behavior of these metal complexes. chemmethod.comresearchgate.net Research on related Schiff base ligands derived from furan derivatives has demonstrated their ability to coordinate with metal ions through the azomethine nitrogen and the furan oxygen, typically forming octahedral or tetrahedral geometries. chemmethod.com
Development of Novel Catalytic Systems utilizing Furanic Amines
Metal complexes derived from furanic amines have shown promise in various catalytic applications. hud.ac.uknih.govfrontiersin.orgresearchgate.net The electronic properties of the furan ring and the steric environment provided by the amine substituents can be fine-tuned to influence the activity and selectivity of the catalyst. For instance, bifunctional catalysts incorporating metals like copper and nickel have been developed for the synthesis of furan-based diamines, highlighting the synergy between the metal and the furan structure. nih.govresearchgate.netnih.gov These catalytic systems are often designed to be efficient and selective, minimizing the formation of byproducts. nih.govresearchgate.netnih.gov The development of such catalysts is a key area of research for the sustainable production of valuable chemicals from biomass. nih.govfrontiersin.org
Precursors for Polymer Chemistry and Advanced Materials Development
Furan-based diamines are increasingly recognized as important bio-based monomers for the synthesis of high-performance polymers like polyamides and polyimides. mdpi.comnih.govresearchgate.net The rigidity of the furan ring can impart excellent thermal and mechanical properties to the resulting polymers. nih.govdtic.mil
Monomer Design for Bio-based and High-Performance Polymers
The use of furan diamines as monomers is a significant step towards replacing petroleum-based chemicals with renewable alternatives. mdpi.comnih.govresearchgate.net These bio-based monomers can be polymerized with diacids or their derivatives to produce semi-aromatic polyamides. bath.ac.ukresearchgate.net The properties of these polymers can be tailored by varying the structure of the diamine and the diacid comonomer. researchgate.netbohrium.com Research has shown that furan-based polyamides can exhibit high glass transition temperatures and thermal stability, making them suitable for demanding applications. bath.ac.ukbohrium.com
Below is an interactive data table summarizing the properties of various furan-based polyamides synthesized from different aliphatic diamines, which provides insight into the potential characteristics of polymers derived from this compound.
| Polyamide | Diamine Chain Length | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td-5%, °C) | Tensile Strength (MPa) |
| PA4F | 4 | 142 | 357 | - |
| PA5F | 5 | 138 | 380 | 84 |
| PA6F | 6 | - | - | 74 |
| PA8F | 8 | 115 | 408 | 62 |
| PA12F | 12 | 89 | 400 | 45 |
Data sourced from studies on furan polyamides. bohrium.com
Investigation of Polymerization Mechanisms and Material Properties
The polymerization of furan diamines typically proceeds via polycondensation reactions. bath.ac.ukresearchgate.net The reaction conditions, including temperature and catalyst, play a crucial role in determining the molecular weight and properties of the final polymer. bath.ac.uk Side reactions, such as N-methylation and decarboxylation, can occur at high temperatures and need to be controlled to achieve high-quality materials. bath.ac.uk
Lack of Publicly Available Research Data for this compound in Specified Biological Roles
Comprehensive searches for the chemical compound "this compound" have revealed a significant gap in publicly accessible scientific literature regarding its specific roles in advanced chemical research and materials science, particularly concerning its use as a probe for mechanistic biological studies. Despite extensive investigation, no specific research findings, data tables, or detailed studies were found for this compound in the context of radical scavenging mechanisms, plant growth modulation, or enzyme-inhibitor interactions.
The initial search strategy aimed to locate in vitro studies detailing the radical scavenging properties of this compound, specifically through DPPH (2,2-diphenyl-1-picrylhydrazyl) and H₂O₂ (hydrogen peroxide) assays. However, the search did not yield any publications or datasets that have evaluated this particular furan derivative for its antioxidant potential using these or any other standard methods.
Similarly, an in-depth search for research on the molecular-level effects of this compound on plant growth modulation returned no relevant results. There is no available literature detailing its mechanisms of action, its impact on plant signaling pathways, or any observed physiological effects on plant development.
Furthermore, investigations into the compound's potential as an enzyme inhibitor or its interactions with proteins in model systems also proved fruitless. No studies detailing protein binding analyses or the exploration of its inhibitory effects on specific enzymes could be located within the public domain.
While the broader class of furan derivatives has been a subject of scientific inquiry in various biological contexts, the specific compound of interest, this compound, appears to be either a novel compound that has not yet been extensively studied or its research data is not publicly available. The absence of empirical data prevents a detailed and scientifically accurate discussion of its role in the requested areas of biological research.
Therefore, the subsequent sections of this article, which were intended to focus on the detailed research findings for this compound, cannot be provided at this time due to the lack of available scientific evidence.
Conclusion and Future Research Perspectives
Summary of Current Research Contributions of Furanic Aminomethyl Compounds
Furanic aminomethyl compounds are key derivatives of biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). acs.org Current research highlights their significance as versatile building blocks for a range of applications. The primary amine functionality and the furan (B31954) ring's unique electronic properties allow for their use in the synthesis of polymers, pharmaceuticals, and agrochemicals. oled-intermediates.comresearchgate.net
One of the most significant contributions is in the field of polymer chemistry. Furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), are used to create bio-based polyamides and polyimides with distinct properties. mdpi.com The synthesis of these amines from biomass-derived compounds like 2,5-diformylfuran (DFF) is an area of active investigation, although it presents challenges related to the stability of the substrates and products. mdpi.com
Reductive amination of furanic aldehydes and ketones is a cornerstone for producing these valuable amines. mdpi.com This process typically involves the condensation of a carbonyl group with an amine source, followed by hydrogenation. mdpi.com The development of efficient and selective heterogeneous catalysts is crucial for these transformations to minimize side reactions like direct hydrogenation or polymerization. mdpi.com
Table 1: Examples of Furanic Aminomethyl Compounds and Their Research Contributions
| Compound | Precursor | Key Research Contribution |
|---|---|---|
| Furfurylamine (B118560) | Furfural | Synthesis of pharmaceuticals, corrosion inhibitors. acs.org |
| 5-(Hydroxymethyl)furfurylamine (HMFA) | 5-Hydroxymethylfurfural (HMF) | Intermediate for pharmaceuticals and polymers. researchgate.net |
| 2,5-Bis(aminomethyl)furan (BAMF) | 2,5-Diformylfuran (DFF) or HMF | Monomer for bio-based polyamides and polyurethanes. mdpi.comresearchgate.net |
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the progress, significant knowledge gaps remain in the field of furanic aminomethyl compounds. For the specific compound, 5-(aminomethyl)-N,N-diethylfuran-2-amine, there is a notable lack of dedicated research, and much of the current understanding is extrapolated from related structures.
A primary challenge is the selective synthesis of substituted furanic amines. mdpi.com The presence of multiple reactive functional groups on the furan ring can lead to a variety of side products, reducing the yield of the desired amine. mdpi.com For instance, achieving high selectivity for primary amines is difficult due to the potential for overalkylation. mdpi.com
The long-term stability and degradation pathways of furan-based materials are not yet fully understood. While furanic compounds are derived from renewable resources, their environmental fate and potential toxicity require further investigation to ensure they are truly sustainable alternatives. eatechnology.com
Emerging research is now focusing on the development of multifunctional catalysts that can facilitate one-pot syntheses from biomass-derived furans to complex amines, which would be a more atom-economical and environmentally friendly approach. mdpi.com Additionally, there is growing interest in the unique photophysical and electronic properties of furan-containing compounds for applications in organic electronics.
Future Directions in Novel Synthetic Methodology Development for Substituted Furanic Amines
Future advancements in the synthesis of substituted furanic amines will likely be driven by innovations in catalysis and reaction engineering. The development of novel heterogeneous catalysts with high selectivity and stability will be paramount. mdpi.com This includes the design of catalysts with specific active sites that can favor the desired reaction pathway while suppressing side reactions. mdpi.com
Flow chemistry is another promising avenue for the synthesis of furanic amines. nih.gov Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivity. nih.gov This approach also allows for safer handling of potentially unstable intermediates.
Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as amine transaminases, for the reductive amination of furanic aldehydes and ketones is an area of growing interest. researchgate.net
Table 2: Emerging Synthetic Methodologies for Furanic Amines
| Methodology | Description | Potential Advantages |
|---|---|---|
| Advanced Heterogeneous Catalysis | Design of catalysts with well-defined active sites and support materials. | Improved selectivity, reusability, and stability. mdpi.com |
| Flow Chemistry | Use of continuous flow reactors for synthesis. | Enhanced reaction control, safety, and scalability. nih.gov |
| Biocatalysis | Employment of enzymes for amination reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net |
| One-Pot Multi-step Syntheses | Combining several reaction steps in a single reactor. | Increased efficiency and reduced waste. nih.gov |
Prospects for Novel Functional Material Design and Advanced Biomolecular Probes Based on this compound
The unique structure of this compound, with its electron-rich furan ring and two distinct amino groups, makes it a highly promising candidate for the design of novel functional materials and biomolecular probes.
In material science, this compound could serve as a versatile monomer or cross-linking agent for the synthesis of advanced polymers. The diethylamino group can impart specific solubility and processing characteristics, while the aminomethyl group can be used for further functionalization or to create specific intermolecular interactions. The furan ring itself can participate in Diels-Alder reactions, opening up possibilities for creating self-healing materials and dynamic polymer networks. researchgate.net
The inherent fluorescence and electronic properties of some furan derivatives suggest that this compound could be a scaffold for the development of advanced biomolecular probes. ijabbr.com By attaching specific targeting moieties, it may be possible to create probes for imaging and sensing of biological molecules and processes. beilstein-journals.orgresearchgate.net The development of molecular probes capable of covalently binding to furan moieties is an active area of research that could be leveraged for this purpose. beilstein-journals.orgpurdue.edu The electron-rich nature of the furan ring can facilitate strong binding to biological targets like enzymes or receptors. ijabbr.com
Future research in this area will likely focus on synthesizing and characterizing polymers and materials derived from this compound and exploring their mechanical, thermal, and electronic properties. In the realm of biomolecular probes, the focus will be on designing and synthesizing derivatives with tailored photophysical properties and biological targeting capabilities.
Q & A
Q. What are the standard synthetic routes for 5-(aminomethyl)-N,N-diethylfuran-2-amine?
The compound can be synthesized via ether hydrolysis and amine formation using 2-methyltetrahydrofuran, N-ethylethanolamine, and ammonia under controlled conditions. This method involves sequential ammoniation and alkylation steps to introduce the aminomethyl and diethylamine groups . Purification typically employs distillation or column chromatography to isolate the product.
Q. How can researchers verify the structural integrity of this compound after synthesis?
Analytical techniques such as NMR spectroscopy (for functional group identification), mass spectrometry (for molecular weight confirmation), and X-ray crystallography (for resolving bond angles and stereochemistry) are critical. Reference data from structurally similar compounds, like 5-(aminomethyl)-2-methylpyrimidin-4-amine, can guide interpretation .
Q. What biochemical pathways involve 5-(aminomethyl)furan derivatives?
The compound may serve as a substrate in enzymatic reactions, such as those catalyzed by EC 2.5.1.131, which participates in methanofuran cofactor biosynthesis in archaea. This enzyme transfers the [5-(aminomethyl)furan-3-yl]methyl group to γ-L-glutamyltyramine .
Advanced Research Questions
Q. How can researchers design experiments to probe the electron-withdrawing effects of this compound in enzyme inhibition?
Time-dependent inhibition assays with monoamine oxidase (MAO) can assess adduct stabilization. Measure reactivation rates of inhibited enzymes under varying substituents (e.g., methoxy vs. methyl groups) to correlate electronic effects with inhibition strength. Kinetic studies (e.g., and ) and computational modeling (DFT calculations) can further elucidate stabilization mechanisms .
Q. What strategies resolve contradictory kinetic data in inhibition studies of furan-based MAO inhibitors?
Contradictions may arise from competing reaction pathways or solvent effects. Use isotopic labeling (e.g., -amine) to track adduct formation and stopped-flow spectroscopy to capture transient intermediates. Compare results across solvent systems (e.g., polar vs. nonpolar) to identify environmental influences .
Q. How can enzymatic synthesis be applied to generate this compound derivatives?
Recombinant expression of EC 2.5.1.131 in E. coli enables in vitro reconstitution of biosynthetic pathways. Substitute natural substrates with synthetic analogs (e.g., modified γ-L-glutamyltyramine) and monitor diphosphate release via colorimetric assays (e.g., malachite green method). Optimize reaction conditions (pH, cofactors) to enhance yield .
Q. What methods are effective for studying structure-activity relationships (SAR) of this compound analogs?
Systematically modify substituents (e.g., replacing diethylamine with cyclic amines) and assess bioactivity using radioligand binding assays or cell-based inhibition screens . Pair SAR data with molecular docking simulations to predict binding affinities to target enzymes like MAO .
Methodological Considerations
Q. How should researchers optimize purification for polar 5-(aminomethyl)furan derivatives?
Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For volatile impurities, employ steam distillation or azeotropic drying with toluene. Confirm purity via high-resolution mass spectrometry (HRMS) .
Q. What computational tools predict the metabolic stability of this compound?
Use in silico platforms like ADMET Predictor™ or Schrödinger’s QikProp to estimate hepatic clearance and cytochrome P450 interactions. Validate predictions with in vitro hepatocyte assays or liver microsomes, monitoring for metabolites like 5-(hydroxymethyl) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
